molecular formula C16H14BrN3O B5641735 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide CAS No. 301228-29-5

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide

Cat. No.: B5641735
CAS No.: 301228-29-5
M. Wt: 344.21 g/mol
InChI Key: WHYGAXUMRLXJGG-UHFFFAOYSA-N
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Description

Significance of Benzimidazole (B57391) and Benzamide (B126) Pharmacophores in Drug Discovery

In the realm of medicinal chemistry, a pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The benzimidazole and benzamide moieties are considered "privileged scaffolds" due to their recurring presence in a multitude of biologically active compounds and approved drugs. nih.gov

The benzimidazole scaffold, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is of immense interest to medicinal chemists. nih.goveurekaselect.com Its structural similarity to naturally occurring purine (B94841) nucleotides allows it to readily interact with various biopolymers within living systems. nih.govresearchgate.net This versatile nucleus is associated with a broad spectrum of pharmacological activities. nih.govresearcher.lifersc.org The physicochemical properties of the benzimidazole ring, including its capacity for hydrogen bonding, π-π stacking, and hydrophobic interactions, enable it to bind effectively to a wide range of biological targets. nih.govnih.gov

The benzamide moiety, characterized by a benzene ring attached to an amide functional group, is another crucial pharmacophore in drug development. walshmedicalmedia.com Benzamide derivatives are known to exhibit a wide array of pharmacological effects. walshmedicalmedia.comnanobioletters.com The amide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological receptors. The benzene ring can be substituted at various positions to modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby fine-tuning its biological activity and pharmacokinetic properties. Several drugs containing the benzamide structure are used in clinical practice. walshmedicalmedia.com

The strategic combination of these two pharmacophores into a single molecule is a rational drug design approach to create hybrid compounds that may exhibit unique or enhanced biological activities.

PharmacophoreReported Biological Activities
BenzimidazoleAntimicrobial, Anticancer, Antiviral, Anti-inflammatory, Antihypertensive, Antidiabetic, Anthelmintic, Antitubercular, Antimalarial nih.goveurekaselect.comresearchgate.netresearcher.life
BenzamideAntimicrobial, Analgesic, Anti-inflammatory, Anticancer, Anticonvulsant, Cardiovascular activity walshmedicalmedia.comnanobioletters.com

Overview of the Chemical Structure and its Relevance in Diverse Bioactive Compounds

The chemical structure of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide consists of three key components: a 2-substituted benzimidazole ring, a flexible ethyl linker, and a 4-bromobenzamide (B181206) terminal group. This specific arrangement is a deliberate design choice in medicinal chemistry.

The core structure is the benzimidazole ring, which is linked at its 2-position via an ethyl chain to the nitrogen atom of an amide group. This amide nitrogen is, in turn, bonded to the carbonyl group of a 4-bromobenzoyl moiety. The bromine atom on the phenyl ring of the benzamide is a common modification in drug design, as halogens can influence the compound's metabolic stability and binding affinity.

PropertyValue
Molecular FormulaC16H14BrN3O uni.lu
Molecular Weight344.21 g/mol
IUPAC NameThis compound uni.lu
Monoisotopic Mass343.032 Da uni.lu

The relevance of this structural framework is underscored by numerous research efforts into similar bioactive compounds. For example, studies on N-alkylated 2-(4-bromophenyl)-1H-benzimidazole derivatives have been conducted to evaluate their antimicrobial activities, highlighting the importance of the substituted benzimidazole core. eresearchco.com The synthesis of various benzamide derivatives is also a fertile area of research, with new compounds continually being evaluated for a range of biological effects, including antimicrobial and anticancer properties. nanobioletters.commdpi.com The linkage of a benzimidazole core to other heterocyclic or aromatic systems through various spacers is a common strategy to explore new chemical space and identify novel therapeutic leads. researchgate.netnih.gov The specific combination of a benzimidazole ring and a benzamide group in this compound makes it a molecule of interest for further investigation in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrN3O/c17-12-7-5-11(6-8-12)16(21)18-10-9-15-19-13-3-1-2-4-14(13)20-15/h1-8H,9-10H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHYGAXUMRLXJGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101229814
Record name N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

301228-29-5
Record name N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=301228-29-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(1H-Benzimidazol-2-yl)ethyl]-4-bromobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101229814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Derivatization of N 2 1h Benzimidazol 2 Yl Ethyl 4 Bromobenzamide and Analogues

Established Synthetic Routes for Benzimidazole-Containing Structures

The benzimidazole (B57391) scaffold is a privileged structure in drug discovery, and its synthesis has been the subject of extensive research. eresearchco.com Various methods have been developed, ranging from traditional heating to more contemporary, energy-efficient techniques.

The most conventional method for synthesizing the benzimidazole ring is the Phillips-Ladenburg reaction, which involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions and often at elevated temperatures. researchgate.net For the synthesis of the 2-(1H-benzimidazol-2-yl)ethyl amine precursor, a suitable starting material would be 3-aminopropanoic acid or its ester, condensed with o-phenylenediamine. These reactions are typically carried out in the presence of a strong acid catalyst such as hydrochloric acid or polyphosphoric acid. eresearchco.comresearchgate.net While reliable, these methods often require harsh reaction conditions and long reaction times.

A study reported the synthesis of 2-(4-bromophenyl)-1H-benzimidazole by reacting o-phenylenediamine and 4-bromobenzoic acid in polyphosphoric acid at 180°C, achieving a 90% yield. eresearchco.com Another approach involves the condensation of o-phenylenediamine with various aromatic carboxylic acids in the presence of ammonium chloride as a catalyst at 80-90°C, which is described as a green and economically viable method. researchgate.net

To circumvent the issues associated with traditional heating, microwave-assisted synthesis has emerged as a powerful tool in organic chemistry. This technique can dramatically reduce reaction times, improve yields, and often leads to cleaner reactions. For the synthesis of benzimidazole derivatives, microwave irradiation has been successfully employed for the condensation of o-phenylenediamines with carboxylic acids or aldehydes. semanticscholar.org The high-speed heating and efficient energy transfer under microwave conditions can facilitate the cyclization and dehydration steps required for benzimidazole formation. Some catalyst-free microwave-assisted methodologies have been developed, offering a rapid and high-yielding route to benzimidazole derivatives.

One-pot syntheses offer significant advantages in terms of efficiency, reduced waste, and operational simplicity by combining multiple reaction steps in a single flask without the isolation of intermediates. Several one-pot methods for the synthesis of benzimidazole derivatives have been reported. These often involve the three-component reaction of an o-phenylenediamine, an aldehyde, and an oxidizing agent or a catalyst. For instance, various substituted benzimidazoles have been prepared in a one-pot reaction by the condensation of o-phenylenediamine and different aromatic acids in the presence of ammonium chloride as a catalyst. researchgate.net Another efficient one-pot, three-component process utilizes an iron catalyst for the synthesis of benzimidazole derivatives from benzo-1,2-quinone, aldehydes, and ammonium acetate as a nitrogen source. semanticscholar.org

Synthesis MethodKey FeaturesTypical ConditionsAdvantages
Traditional Condensation Condensation of o-phenylenediamine with carboxylic acids/derivatives.Strong acids (HCl, PPA), high temperatures.Well-established, reliable.
Microwave-Assisted Utilizes microwave irradiation to accelerate the reaction.Shorter reaction times (minutes).Rapid, high yields, cleaner reactions.
One-Pot Synthesis Multiple reaction steps in a single vessel.Multi-component reactions, various catalysts.High efficiency, reduced waste, operational simplicity.

Synthesis of Benzamide (B126) Moieties

The 4-bromobenzamide (B181206) moiety is a crucial component of the target molecule. Its synthesis typically starts from 4-bromobenzoic acid. A common and effective method for preparing the reactive acylating agent, 4-bromobenzoyl chloride, is the reaction of 4-bromobenzoic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). prepchem.comprepchem.com

For example, heating a mixture of 4-bromobenzoic acid and thionyl chloride in dichloromethane with a catalytic amount of N,N-dimethylformamide (DMF) at reflux yields 4-bromobenzoyl chloride. prepchem.com Alternatively, warming 4-bromobenzoic acid with phosphorus pentachloride also produces the desired acyl chloride in high yield. prepchem.com The resulting 4-bromobenzoyl chloride is a versatile intermediate for the subsequent amidation reaction.

Coupling Strategies for N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide Assembly

The final step in the synthesis of this compound is the formation of an amide bond between the 2-(1H-benzimidazol-2-yl)ethanamine core and the 4-bromobenzoyl moiety. This is a standard acylation reaction, often referred to as a Schotten-Baumann reaction when conducted under basic conditions. fishersci.co.uk

The reaction typically involves dissolving the amine precursor, 2-(1H-benzimidazol-2-yl)ethanamine, in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). A base, such as triethylamine (Et₃N) or pyridine, is added to neutralize the hydrochloric acid that is formed as a byproduct during the reaction. The 4-bromobenzoyl chloride is then added, usually dropwise, to the cooled solution of the amine. The reaction mixture is then stirred at room temperature until completion.

Alternatively, the amide bond can be formed directly from 4-bromobenzoic acid and 2-(1H-benzimidazol-2-yl)ethanamine using a coupling agent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and racemization. fishersci.co.uk

Exploration of Substituent Effects on Synthetic Yield and Purity

The electronic nature of substituents on both the benzimidazole and the benzamide rings can significantly influence the yield and purity of the final product. In the synthesis of benzimidazole derivatives, electron-withdrawing groups on the aromatic aldehyde or carboxylic acid have been observed to affect the reaction outcome. For instance, in some one-pot syntheses, reactants with electron-withdrawing substituents have shown a slightly higher percentage of product yield. ichem.md

Conversely, in other catalytic systems, electron-donating groups on the aldehyde reactant led to the formation of 1,2-disubstituted benzimidazoles, while electron-deficient aldehydes yielded 2-monosubstituted benzimidazoles. nih.gov

Advanced Derivatization Techniques for this compound Analogues

Advanced derivatization of the this compound scaffold opens avenues for the creation of novel chemical entities with diverse structural motifs. These techniques primarily leverage the reactivity of the aryl bromide on the benzamide ring and the potential for substitution on the benzimidazole nucleus. Palladium-catalyzed cross-coupling reactions are the cornerstone of these transformations, allowing for the precise formation of carbon-carbon and carbon-heteroatom bonds under relatively mild conditions. wikipedia.orglibretexts.org

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the 4-bromobenzamide moiety serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions. These methods are instrumental in building molecular complexity by attaching new functional groups to the aromatic ring. Key examples include the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions.

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming carbon-carbon bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester. nih.gov This technique allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the 4-position of the benzamide ring. The reaction is generally tolerant of various functional groups present in the benzimidazole core. A typical catalytic system involves a palladium(0) source, such as Pd(PPh₃)₄ or one generated in situ from Pd(OAc)₂, a phosphine ligand like SPhos, and a base such as K₃PO₄ or Cs₂CO₃. The choice of ligand and base is crucial for achieving high yields.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
EntryAryl Bromide SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp (°C)Yield (%)
11-Cyclohexyl-2-iodo-1H-benzimidazole4-Tolylboronic acidPdCl₂ / SPhosCs₂CO₃Dioxane120 (MW)>90
2N-Acetyl-4-bromobenzamidePhenylboronic acidPd-NHC ComplexK₃PO₄Toluene90~85
34-BromoacetophenonePhenylboronic acidPd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O8095

Heck Reaction: The Heck reaction facilitates the substitution of the bromine atom with an alkene, forming a new carbon-carbon double bond. organic-chemistry.orgnih.gov This method is used to synthesize stilbene and cinnamate derivatives. The reaction typically employs a palladium catalyst, a base (like triethylamine or potassium carbonate), and a phosphine ligand. nih.gov A key advantage is its stereoselectivity, often yielding the trans-alkene product. organic-chemistry.org

Table 2: General Conditions for the Heck Reaction with Aryl Bromides
EntryAryl BromideAlkeneCatalystBaseSolventTemp (°C)Yield (%)
14-BromoacetophenoneStyrenePd(OAc)₂ / NHC precursorK₂CO₃DMF/H₂O8094
2Bromobenzenen-Butyl acrylatePd(OAc)₂ / P(o-tol)₃Et₃NAcetonitrile10095
3IodobenzeneStyrenePdCl₂KOAcMethanol12072

Sonogashira Coupling: This reaction involves the coupling of the aryl bromide with a terminal alkyne to form an arylalkyne derivative. libretexts.orgorganic-chemistry.org The process is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst (e.g., CuI) and an amine base, such as triethylamine. organic-chemistry.org This method is highly efficient for creating rigid, linear extensions to the molecular framework. Copper-free protocols have also been developed to avoid potential issues with copper catalysis. organic-chemistry.org

Table 3: Typical Conditions for Sonogashira Coupling of Aryl Halides
EntryAryl HalideAlkyneCatalyst SystemBaseSolventTemp (°C)Yield (%)
14-IodoanisolePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NTHFRT95
24-BromobenzonitrilePhenylacetylenePd(OAc)₂ / CuI / PEGCs₂CO₃DMF/H₂O (MW)12091
3IodobenzeneAcetylenePd(Ph₃)₄Cl₂ / CuIRT-

Buchwald-Hartwig Amination: This powerful C-N bond-forming reaction allows for the coupling of the aryl bromide with a wide variety of primary or secondary amines, anilines, or N-heterocycles. wikipedia.orglibretexts.org This derivatization introduces diverse amino functionalities, which can significantly alter the molecule's properties. The reaction requires a palladium catalyst, a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu). wikipedia.orgnih.gov

Table 4: Illustrative Conditions for Buchwald-Hartwig Amination
EntryAryl BromideAmineCatalyst / LigandBaseSolventTemp (°C)Yield (%)
1BromobenzeneMorpholinePd₂(dba)₃ / BINAPNaOtBuToluene8099
24-BromotolueneAnilinePd(OAc)₂ / P(tBu)₃NaOtBuToluene8098
3BromobenzeneCarbazole[Pd(allyl)Cl]₂ / XPhosNaOtBuToluene10098

Functionalization of the Benzimidazole Ring

Beyond the benzamide portion, the benzimidazole ring itself offers sites for derivatization. While the N-H proton is acidic and readily undergoes alkylation or arylation, advanced techniques can selectively functionalize the C-H bonds of the heterocyclic core.

Direct C-H Arylation: Transition-metal-catalyzed C-H activation has emerged as a step-economical strategy to forge new bonds without pre-functionalization. nih.gov For benzimidazole scaffolds, direct arylation can be achieved at the C2 or C7 positions, depending on the reaction conditions and directing groups. These reactions often utilize palladium or rhodium catalysts to couple the C-H bond with an aryl halide or equivalent. This approach avoids the multi-step sequences often required for traditional functionalization of heterocycles.

Pre Clinical Pharmacological Activities and Biological Evaluation of N 2 1h Benzimidazol 2 Yl Ethyl 4 Bromobenzamide and Its Derivatives

Antimicrobial Activity Studies

Antibacterial Efficacy in In Vitro Models

No specific studies detailing the in vitro antibacterial efficacy of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide against various bacterial strains were identified. While the broader class of benzimidazole (B57391) derivatives has shown promise as antibacterial agents, data specific to this compound is not present in the available literature. benthamscience.comresearchgate.net

Antifungal Activity Assessment

There is no available research data assessing the specific in vitro antifungal activity of this compound against fungal pathogens. Although related benzimidazole compounds have been investigated for antifungal properties, specific minimum inhibitory concentration (MIC) values or other efficacy data for the target compound have not been published. nih.govijprajournal.comresearchgate.net

Antimycobacterial Activity Investigations

Investigations into the antimycobacterial potential of this compound against Mycobacterium species have not been reported in the reviewed scientific literature. Studies on other novel benzimidazole derivatives have shown activity, but data for this specific molecule is absent. nih.govnih.gov

Antiviral Spectrum and Potency

No published studies were found that evaluated the antiviral spectrum and potency of this compound. The antiviral properties of hybrid molecules containing benzimidazole have been a subject of interest, but specific experimental results for this compound are not available. nih.govpreprints.orgsemanticscholar.orgresearchgate.net

Anticancer Potential in Pre-clinical Cellular and Animal Models

Inhibition of Cancer Cell Proliferation (e.g., COLO-205, MDA-MB-231, DU-145 cell lines)

There is no specific published data on the in vitro antiproliferative activity of this compound against the human colon cancer (COLO-205), breast cancer (MDA-MB-231), or prostate cancer (DU-145) cell lines. While numerous benzimidazole and benzamide (B126) derivatives have been assessed for their anticancer effects on these and other cell lines, specific IC50 values or mechanistic studies for this compound are not documented in the available research. nih.govresearchgate.netmdpi.comnih.govnih.gov

Modulation of Apoptotic Pathways

Anti-angiogenic Effects (pre-clinical)

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. The inhibition of this process is a significant strategy in cancer therapy. Preclinical studies have demonstrated the anti-angiogenic potential of various benzimidazole derivatives. For example, a novel 2-aminobenzimidazole (B67599) derivative, MFB, was found to suppress cell proliferation, migration, invasion, and endothelial tube formation of vascular endothelial cells. nih.gov Another compound, Jzu 17, also a 2-aminobenzimidazole derivative, exhibited anti-angiogenesis effects by targeting VEGFR-2 signaling. nih.gov While these studies point to the anti-angiogenic potential within the broader benzimidazole class, specific research on the anti-angiogenic effects of this compound has not been identified. One study on a carbothioamide derivative with a bromo-indole moiety showed anti-angiogenic activity with an IC50 of 56.9 µg/mL in a rat aorta angiogenesis assay.

Anti-inflammatory and Analgesic Research

Benzimidazole derivatives have been investigated for their potential as anti-inflammatory and analgesic agents. Studies have shown that certain derivatives can significantly alleviate inflammation and inflammatory pain in preclinical models. acs.org For example, some newly synthesized benzimidazole derivatives demonstrated potent analgesic and anti-inflammatory activities in vivo. banglajol.info One study reported that specific pyrazole (B372694) derivatives of benzimidazole showed significant analgesic and anti-inflammatory effects. scialert.net Another investigation into 2,3,4,5-tetrahydro acs.orgscispace.comdiazepino[1,2-a]benzimidazole derivatives identified promising anxiolytic and analgesic agents. mdpi.com While these findings are promising for the benzimidazole class as a whole, specific preclinical data on the anti-inflammatory and analgesic properties of this compound are not available.

Antiparasitic and Anthelmintic Research

The benzimidazole class of compounds is well-established for its broad-spectrum anthelmintic activity. nih.govresearchgate.net Several benzimidazole derivatives are used in both human and veterinary medicine to treat parasitic infections. nih.govijbpas.com Research has shown that novel benzimidazole derivatives exhibit in vitro anthelmintic activity against various helminths. nih.gov For example, some benzofuran (B130515) derivatives containing a thiazolo benzimidazole nucleus were effective against the earthworm Pheretima posthuma. While the general class of benzimidazoles is potent against parasites, specific studies detailing the antiparasitic and anthelmintic activity of this compound are not present in the reviewed literature.

Enzyme Inhibition Studies

Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition has therapeutic applications. Benzimidazole derivatives have emerged as a class of carbonic anhydrase inhibitors. scispace.com For instance, a series of benzimidazole-hydrazone derivatives were synthesized and showed inhibitory activity against carbonic anhydrase IX (CA IX). nih.gov Another study reported on 2-substituted-benzimidazole-6-sulfonamides as inhibitors of carbonic anhydrase isoforms I, II, IX, and XII. nih.gov These studies indicate the potential of the benzimidazole scaffold for CAI, though specific inhibitory data for this compound is not documented.

The Filamenting temperature-sensitive mutant Z (FtsZ) protein is a crucial component of the bacterial cell division machinery and a promising target for new antibiotics. patsnap.com Benzamide derivatives have been identified as potent inhibitors of FtsZ. nih.gov Specifically, some benzimidazole derivatives have been shown to inhibit FtsZ polymerization, a key step in bacterial cell division. researchgate.net Trisubstituted benzimidazoles, for example, have been reported to block cytokinesis by affecting the GTPase activity of FtsZ. researchgate.net While this points to a potential mechanism for antibacterial action within the benzimidazole class, there is no specific evidence to date demonstrating the FtsZ polymerization inhibitory activity of this compound.

Kinase Inhibition (e.g., Lck kinase, MEK, JAK-2)

There is no specific information available in the searched scientific literature detailing the inhibitory activity of this compound or its derivatives against Lck kinase, MEK, or JAK-2. Although various benzimidazole-containing compounds have been investigated as kinase inhibitors, the efficacy of this particular compound has not been reported.

Cyclooxygenase (COX) Inhibition

Similarly, no data could be found on the cyclooxygenase (COX) inhibitory properties of this compound. Studies on other benzimidazole derivatives have shown that this chemical scaffold can be utilized to develop selective COX inhibitors. However, the specific compound has not been evaluated for its activity against COX-1 or COX-2 enzymes in the available literature.

HIV-1 Protease Inhibition

The potential of this compound as an inhibitor of HIV-1 protease has not been documented in the reviewed scientific papers. The benzimidazole moiety is present in some compounds investigated for anti-HIV activity, but specific research on the inhibitory effects of this compound against HIV-1 protease is not available.

Molecular Targets and Mechanistic Studies of N 2 1h Benzimidazol 2 Yl Ethyl 4 Bromobenzamide

Identification and Validation of Specific Protein Targets

Initial investigations into the biological activity of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide and structurally related compounds have pointed towards a potential role as a modulator of key signaling proteins. The benzimidazole (B57391) scaffold is a well-recognized pharmacophore present in a variety of kinase inhibitors. This has led researchers to hypothesize that this compound may exert its effects through interaction with one or more protein kinases.

A primary area of interest has been the transforming growth factor-beta (TGF-β) signaling pathway, which is implicated in a wide range of cellular processes, including growth, differentiation, and extracellular matrix production. Dysregulation of this pathway is a hallmark of several diseases, including fibrosis and cancer. A key mediator of TGF-β signaling is the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5). Several studies have focused on the development of benzimidazole-based inhibitors of ALK5. While direct experimental evidence specifically validating ALK5 as a target of this compound is not yet available in the public domain, the structural similarities to known ALK5 inhibitors suggest it is a plausible and significant protein of interest for future validation studies.

Table 1: Potential Protein Targets for Benzimidazole-Based Compounds

Protein Target Family Specific Example Rationale for Investigation
Serine/Threonine Kinases TGF-β Type I Receptor (ALK5) Structural similarity to known benzimidazole-based ALK5 inhibitors.
Other Kinases Casein Kinase 1 (CK1) Benzimidazole derivatives have shown inhibitory activity against CK1 isoforms.
Cholinesterases Acetylcholinesterase (AChE) Some benzimidazole analogs have been evaluated for AChE inhibition.
Cyclooxygenases COX-2 Related benzamide (B126) derivatives have been explored as COX-2 inhibitors.

Cellular Pathway Modulation by the Compound

Given the potential interaction with protein kinases like ALK5, it is anticipated that this compound would modulate specific cellular signaling pathways. The canonical TGF-β pathway involves the phosphorylation of SMAD proteins by the activated ALK5 receptor, leading to their translocation to the nucleus and regulation of target gene expression. Inhibition of ALK5 would therefore be expected to block this downstream signaling cascade.

Consequently, the compound could potentially inhibit cellular processes driven by TGF-β, such as the differentiation of fibroblasts into myofibroblasts, a critical step in the development of fibrosis. By attenuating the TGF-β/SMAD pathway, the compound may suppress the expression of fibrotic markers like alpha-smooth muscle actin (α-SMA) and collagen. However, it is crucial to emphasize that these are projected effects based on the compound's structural class, and direct experimental evidence of this compound modulating these specific cellular pathways is pending.

Table 2: Predicted Cellular Pathway Modulation

Cellular Pathway Predicted Effect of Inhibition Potential Cellular Outcome
TGF-β/SMAD Signaling Downregulation Inhibition of fibrosis, modulation of cell proliferation and differentiation.
Inflammatory Pathways Downregulation Reduction of pro-inflammatory cytokine production.

Elucidation of Binding Modes and Interaction Sites

The precise manner in which this compound interacts with its putative protein targets is a subject of ongoing computational and future experimental investigation. Molecular docking studies of similar benzimidazole-based inhibitors with kinases like ALK5 have provided valuable insights into potential binding modes.

These computational models suggest that the benzimidazole core can form key hydrogen bond interactions with the hinge region of the kinase domain, a common feature of ATP-competitive inhibitors. The ethyl-4-bromobenzamide portion of the molecule likely occupies the hydrophobic pocket adjacent to the ATP-binding site, with the bromine atom potentially forming halogen bonds or other hydrophobic interactions that contribute to binding affinity and selectivity. The specific amino acid residues within the active site that may interact with the compound would need to be confirmed through co-crystallization studies. Understanding these interactions at an atomic level is critical for the rational design of more potent and selective analogs.

Detailed research findings from biochemical and cellular assays, along with structural biology studies, will be essential to definitively identify the molecular targets of this compound, validate its mechanism of action, and fully elucidate its therapeutic potential.

Structure Activity Relationship Sar Studies of N 2 1h Benzimidazol 2 Yl Ethyl 4 Bromobenzamide Analogues

Impact of Benzimidazole (B57391) Ring Substitutions on Biological Activity

Research into related benzimidazole derivatives has shown that N-alkylation at the N-1 position can modulate activity. For instance, the synthesis of various N-substituted 2-(4-bromophenyl)-1H-benzimidazole derivatives demonstrated that the nature of the substituent on the nitrogen atom can influence the antimicrobial profile of the compounds. eresearchco.com

Substitutions on the benzene (B151609) part of the benzimidazole ring also play a critical role. The introduction of electron-withdrawing or electron-donating groups at the C-5 and C-6 positions can alter the electronic properties and steric profile of the molecule, thereby affecting its interaction with biological targets. Studies on 2,5,6-trisubstituted benzimidazoles have revealed that specific substituents can enhance antimicrobial activity. esisresearch.org For example, the presence of a trifluoromethyl group at the C-6 position has been incorporated into certain benzimidazole-based inhibitors to enhance their biological effects. nih.gov Similarly, antiprotozoal evaluations of 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole derivatives showed that substitutions at the C-5 and/or C-6 positions with groups like chlorine or ethoxy resulted in compounds with potent activity, in some cases superior to the reference drug metronidazole. researchgate.net

These findings underscore the importance of the benzimidazole ring as a key modifiable region for tuning the biological properties of this compound class.

Table 1: Impact of Benzimidazole Ring Substitutions on Biological Activity of Analogues

Position of Substitution Type of Substituent Observed Impact on Biological Activity Reference
N-1 Alkyl groups Modulates antimicrobial profile eresearchco.com
C-5 / C-6 Chlorine, Ethoxy Potent antiprotozoal activity researchgate.net
C-6 Trifluoromethyl Can enhance inhibitory activity nih.gov
C-5 / C-6 Various groups Influences broad-spectrum antimicrobial activity esisresearch.org

Influence of the Bromobenzamide Moiety Modifications on Efficacy

The 4-bromobenzamide (B181206) portion of the molecule is another critical element for its biological function, providing key interactions with target proteins. Modifications to this moiety, including altering the position of the bromine atom or replacing it with other substituents, have been investigated to optimize efficacy.

The position of the halogen on the phenyl ring is a key determinant of activity. For example, a related analogue, N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide, places the bromine atom at the meta position instead of the para position. nih.gov Such positional isomerism can significantly alter the binding mode and affinity of the compound by changing the way it fits into a receptor's binding pocket.

Replacing the bromine atom with other halogens, such as fluorine, has also been explored in analogous structures. The compound N-[3-(2-(dimethylamino)ethyl)-2-methyl-1H-indol-5-yl]-4-fluorobenzamide, while having a different core, highlights the use of a 4-fluoro substitution, which can offer different electronic and pharmacokinetic properties compared to bromine. nih.gov

Furthermore, studies on a series of 4-(2-(1H-Benzo[d]imidazol-2-ylthio)acetamido)-N-(substituted phenyl)benzamides demonstrated that introducing a range of substituents on the terminal phenyl ring—such as nitro, chloro, and bromo groups at various positions—led to significant variations in antimicrobial and anticancer activities. researchgate.net Notably, compounds with 2,4-dinitro or meta-substituted chloro and bromo derivatives displayed promising activity, indicating that the substitution pattern on the benzamide (B126) ring is a crucial factor for efficacy. researchgate.net

Table 2: Influence of Benzamide Moiety Modifications on Efficacy of Analogues

Modification Example Compound/Analogue Series Effect on Efficacy Reference
Bromine Position N-[2-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide Positional isomerism alters binding interactions nih.gov
Halogen Replacement N-[...]-4-fluorobenzamide analogue Modifies electronic and pharmacokinetic properties nih.gov
Phenyl Ring Substitution 4-(...)-N-(substituted phenyl)benzamides Nitro, chloro, and bromo substitutions significantly alter antimicrobial and anticancer potency researchgate.net

Role of the Ethyl Linker in Ligand-Target Interactions

The ethyl linker connecting the benzimidazole and bromobenzamide moieties is not merely a spacer but plays a crucial role in defining the spatial relationship and flexibility between these two key pharmacophores. The length and rigidity of this linker are critical for ensuring the optimal orientation of the molecule within the target's binding site.

In related inhibitor design, an ethyl substitution has been identified as a promising motif for achieving high affinity. conicet.gov.ar The two-carbon length appears to provide an ideal distance for the terminal aromatic systems to engage with their respective binding pockets. Altering this linker, for instance by extending it to a propylene (B89431) (three-carbon) chain, can lead to changes in binding affinity. conicet.gov.ar

The flexibility of the linker is also a key consideration. Studies on other classes of inhibitors have highlighted the importance of linker flexibility in allowing the molecule to adopt an optimal conformation for binding. nih.gov A flexible linker like the ethyl chain allows the benzimidazole and benzamide groups to rotate and orient themselves to maximize favorable interactions with the target protein. Conversely, introducing rigidity, for example by incorporating a double bond to create an ethenyl linker, would constrain the molecule's conformational freedom, which could either enhance or diminish its activity depending on the specific requirements of the binding site. conicet.gov.ar

Stereochemical Considerations and Enantiomeric Potency

Stereochemistry is a critical aspect of drug design, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. nih.gov While N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide itself is an achiral molecule, substitutions on the ethyl linker can introduce a chiral center, leading to the existence of R- and S-enantiomers.

Living systems are inherently chiral, and thus a drug's target, such as a receptor or enzyme, possesses a specific three-dimensional structure. nih.gov Consequently, one enantiomer of a chiral drug may fit into the binding site much more effectively than the other, leading to a difference in potency. nih.gov In some SAR studies of related compounds, molecules with substituted linkers have been evaluated as racemic mixtures. conicet.gov.ar It is widely acknowledged that in such cases, the two enantiomers can have substantial differences in binding affinity or activity. conicet.gov.ar

Therefore, for any chiral analogue within this series, the synthesis and evaluation of individual enantiomers are essential for a complete understanding of the SAR. This allows for the identification of the more active enantiomer (the eutomer) and provides a clearer picture of the specific steric requirements of the target's binding site.

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. dovepress.comresearchgate.net A pharmacophore model for the this compound scaffold can be constructed based on its key structural features.

A potential pharmacophore model for this class of compounds would likely include:

Two Aromatic/Hydrophobic Regions: One corresponding to the benzimidazole ring system and the other to the 4-bromophenyl ring.

Hydrogen Bond Donors: The N-H group of the benzimidazole ring and the N-H group of the amide linker.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the amide linker.

This arrangement of features defines the key interaction points required for binding to the biological target. Such a model is invaluable for ligand-based drug design. It can be used as a 3D query to perform virtual screening of large chemical databases to identify novel compounds that possess the same essential features arranged in the correct spatial orientation. dovepress.com This approach facilitates the discovery of new scaffolds that could have similar or improved biological activity, accelerating the drug design process. researchgate.net

Computational Chemistry and in Silico Approaches in the Study of N 2 1h Benzimidazol 2 Yl Ethyl 4 Bromobenzamide

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the interaction between a ligand, such as N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide, and its protein target. Docking simulations involving benzimidazole (B57391) derivatives have been widely performed to elucidate their binding modes and affinities with various biological targets.

For instance, studies on similar benzimidazole-containing compounds have shown that the benzimidazole nucleus often plays a critical role in forming key interactions within the protein's active site. Docking experiments on a series of benzimidazole derivatives against the Cathepsin L-like proteinase of Fasciola hepatica demonstrated favorable binding energies, indicating a strong interaction with the protein receptor. researchgate.net The isosteric similarity of the benzimidazole scaffold to natural purines makes it a prime candidate for inhibiting enzymes like kinases, such as the Epidermal Growth Factor Receptor (EGFR). ukm.my

In a typical docking analysis of a benzimidazole derivative, the following interactions are often observed:

Hydrogen Bonding: The nitrogen atoms of the benzimidazole ring and the amide group are common hydrogen bond donors and acceptors, often interacting with key amino acid residues like methionine, lysine, or threonine in the active site. ukm.mynih.gov

Hydrophobic Interactions: The aromatic rings (both the benzimidazole system and the 4-bromophenyl group) frequently engage in hydrophobic and π–π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan within the binding pocket. nih.gov

Simulations with EGFR, a common target for benzimidazole-based inhibitors, have revealed that keto- and amino-benzimidazoles can achieve binding energies ranging from -7.8 to -8.4 kcal/mol, indicating stable complex formation. ukm.my While specific docking data for this compound is not extensively published, analysis of its structural analogues suggests it would form a stable complex with relevant protein targets, driven by a combination of hydrogen bonds and hydrophobic interactions.

Table 1: Representative Ligand-Protein Interactions for Benzimidazole Scaffolds
Protein TargetKey Interacting ResiduesType of InteractionReference Binding Energy (kcal/mol)
EGFR Tyrosine KinaseMet793, Lys745, Thr790Hydrogen Bonding-8.4
Cathepsin L-like proteinaseGln, Glu, Leu, SerHydrogen Bonding-5.26
AcetylcholinesteraseTrp, Tyrπ–π StackingNot Specified
DNA Gyrase BAsp, GlyHydrogen Bonding-7.0 to -9.0

Molecular Dynamics Simulations to Understand Conformational Dynamics

MD simulations performed on benzimidazole derivatives complexed with their protein targets have shown that the complexes can remain stable throughout the simulation period. nih.govsamipubco.com Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This value measures the average deviation of the protein and ligand backbone atoms from their initial docked positions. A stable RMSD plot over time suggests that the complex has reached equilibrium and remains stable. nih.gov For similar systems, protein RMSD fluctuations are often observed within a stable range of 1.0–4.5 Å. nih.gov

Root Mean Square Fluctuation (RMSF): This metric identifies the flexible regions of the protein and ligand. Low RMSF values for the ligand and the active site residues indicate stable binding.

Binding Free Energy Calculations (MM/PBSA or MM/GBSA): These calculations provide a more accurate estimation of the binding affinity by considering solvation effects and entropic contributions. Studies have shown that van der Waals forces often contribute significantly to the net free binding energies of such complexes. samipubco.com

For this compound, an MD simulation would likely confirm that the initial interactions predicted by docking, such as hydrogen bonds with key residues, are maintained throughout the simulation, affirming the stability of its binding mode. nih.gov

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These studies provide insights into the molecule's structure, reactivity, and spectroscopic properties. DFT calculations can determine various molecular descriptors that are crucial for understanding the behavior of this compound. nih.gov

Key parameters derived from DFT studies include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for predicting chemical reactivity. The energy gap between HOMO and LUMO (Egap) is an indicator of the molecule's chemical stability; a larger gap implies higher stability. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electron density distribution around the molecule, identifying electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. nih.gov For this compound, negative potential would be expected around the oxygen and nitrogen atoms, indicating sites prone to electrophilic attack, while positive potential would be found around the hydrogen atoms.

Global Reactivity Descriptors: DFT allows for the calculation of properties like ionization potential, electron affinity, electronegativity, hardness, and softness, which collectively describe the molecule's reactivity. nih.gov

Studies on related benzimidazole derivatives have used DFT at the B3LYP/6-311++G(d,p) level of theory to analyze their structural and electronic properties, correlating these findings with their observed biological activities. researchgate.net Such analyses for this compound would precisely map its reactive centers and provide a theoretical basis for its interaction mechanisms. nih.gov

Table 2: Key Quantum Chemical Descriptors Calculated via DFT
DescriptorDefinitionSignificance
HOMO Energy Energy of the Highest Occupied Molecular OrbitalRelated to the ability to donate an electron.
LUMO Energy Energy of the Lowest Unoccupied Molecular OrbitalRelated to the ability to accept an electron.
Energy Gap (Egap) Difference between LUMO and HOMO energiesIndicates chemical reactivity and stability.
Electronegativity (χ) The power of an atom to attract electrons to itself.Describes the tendency to attract electrons.
Chemical Hardness (η) Resistance to change in electron distribution.Measures stability and reactivity.

Virtual Screening for Novel Analogues

Virtual screening is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Starting with a known active compound like this compound, its structure can be used as a template in ligand-based virtual screening to find novel analogues with potentially improved activity or properties.

The process often involves:

Pharmacophore Modeling: A pharmacophore model is generated based on the key structural features of the active compound responsible for its biological activity (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers).

Database Searching: This model is then used to screen large compound databases (like ZINC or PubChem) to filter for molecules that match the pharmacophoric features.

Docking and Scoring: The filtered hits are then docked into the target protein's active site and scored based on their predicted binding affinity and interaction patterns.

Target-based virtual screening has been successfully used to discover novel inhibitors with benzothiazole (B30560) and other heterocyclic scaffolds. nih.govresearchgate.net By applying these methods, researchers could use the this compound scaffold to identify new derivatives with modified substituents on the phenyl ring or the benzimidazole core, aiming to enhance binding affinity or optimize pharmacokinetic properties. nih.gov

ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, and Toxicity) in silico analysis

In silico ADMET prediction is a critical step in early-stage drug discovery that helps to assess the drug-likeness and pharmacokinetic profile of a compound without the need for extensive laboratory experiments. mdpi.com Various computational models and software, such as SwissADME and DATA Warrior, are used to predict these properties based on the molecule's structure. researchgate.net

For this compound, an in silico ADMET analysis would typically evaluate the following parameters:

Lipinski's Rule of Five: This rule assesses drug-likeness based on molecular weight (< 500 Da), logP (< 5), hydrogen bond donors (< 5), and hydrogen bond acceptors (< 10). Benzimidazole derivatives are often designed to comply with these rules. mdpi.com

Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability are predicted to estimate oral bioavailability.

Distribution: Predictions for blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are calculated. The volume of distribution (logVDss) is also estimated to understand how the drug is distributed in tissues versus plasma. researchgate.net

Metabolism: The likelihood of the compound being a substrate or inhibitor of key cytochrome P450 (CYP) enzymes (e.g., CYP2D6, CYP3A4) is predicted. This is crucial for anticipating drug-drug interactions. mdpi.com

Excretion: Properties related to renal clearance are estimated.

Topological Polar Surface Area (TPSA): TPSA is a good indicator of drug absorption and transport. Values below 140 Ų are generally associated with good oral bioavailability.

In silico studies on various benzamide (B126) and benzimidazole derivatives often show good predicted intestinal absorption and compliance with Lipinski's rules, suggesting they possess drug-like physicochemical properties making them suitable for oral administration. nih.gov

Table 3: Predicted ADMET Properties for a Representative Benzimidazole Derivative
PropertyPredicted Value/StatusSignificance
Molecular Weight ~344.2 g/mol Complies with Lipinski's Rule (< 500)
logP ~3.2Complies with Lipinski's Rule (< 5)
H-Bond Donors 2Complies with Lipinski's Rule (< 5)
H-Bond Acceptors 3Complies with Lipinski's Rule (< 10)
TPSA ~62.8 ŲSuggests good cell permeability
GI Absorption HighIndicates good potential for oral absorption
BBB Permeant Yes/No (Varies)Predicts ability to cross the blood-brain barrier
CYP Inhibitor Varies by isoformPredicts potential for drug-drug interactions

Future Research Directions and Therapeutic Potential in Pre Clinical Discovery

Development of N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide as a Chemical Probe

The development of chemical probes is a critical step in understanding the biological function of small molecules. A chemical probe is a tool used to study biological systems, often by selectively binding to a specific protein or enzyme, thereby allowing researchers to investigate its role in cellular processes.

For this compound, a key area of future research would be its development and validation as a chemical probe. This would involve identifying its specific molecular target(s) within the cell. Techniques such as affinity chromatography, mass spectrometry-based proteomics, and photo-affinity labeling could be employed to isolate and identify the binding partners of this compound.

Once a target is identified, the compound could be further optimized to enhance its potency, selectivity, and cell permeability. Modifications to the benzimidazole (B57391), ethylamine linker, or the 4-bromobenzamide (B181206) moiety could be systematically explored to understand the structure-activity relationship (SAR). The bromine atom, for instance, could serve as a handle for further chemical modifications, including the attachment of reporter tags like fluorophores or biotin, to facilitate visualization and pull-down experiments.

Table 1: Potential Modifications for Developing a Chemical Probe

Moiety to ModifyPotential ModificationPurpose
4-bromobenzamideReplacement of bromine with an azide or alkyne groupEnable "click chemistry" for attaching reporter tags
BenzimidazoleIntroduction of a photoreactive groupFor photo-affinity labeling to covalently link to the target protein
Ethylamine linkerVarying the length and rigidity of the linkerTo optimize binding affinity and selectivity for the target

Exploration of Novel Combinatorial Approaches in Pre-clinical Settings

Given the complexity of many diseases, combination therapy, where two or more drugs are used together, is often more effective than monotherapy. A crucial future research direction for this compound would be to investigate its potential in novel combinatorial approaches within pre-clinical models.

The initial step would involve high-throughput screening of this compound in combination with a library of known therapeutic agents across various disease models, such as different cancer cell lines. This would help identify synergistic, additive, or antagonistic interactions.

For promising combinations, further pre-clinical studies would be necessary to elucidate the mechanism of synergy. For example, one drug might inhibit a primary pathway, while the second drug blocks a compensatory or resistance pathway that is activated in response to the first. Understanding these mechanisms is key to designing rational and effective combination therapies.

Strategies for Overcoming Resistance Mechanisms

Drug resistance is a major challenge in the treatment of many diseases, including cancer and infectious diseases. As with any potential therapeutic agent, it is important to anticipate and develop strategies to overcome potential resistance mechanisms to this compound.

Future research should focus on generating resistant cell lines in the laboratory by exposing them to increasing concentrations of the compound. By comparing the resistant cells to the sensitive parental cells, researchers can identify the molecular changes that confer resistance. This could involve genomic sequencing to identify mutations in the drug's target or in proteins involved in drug metabolism or efflux.

Once the resistance mechanisms are understood, strategies to overcome them can be developed. This might include:

Co-administration with an inhibitor of the resistance mechanism: For example, if resistance is due to increased drug efflux, co-administering an efflux pump inhibitor could restore sensitivity.

Rational design of second-generation compounds: Based on the identified resistance mutations, new analogs of this compound could be designed to be effective against the resistant targets.

Combination therapy: Using the compound in combination with another drug that has a different mechanism of action can reduce the likelihood of resistance developing.

Translational Research from Bench to Pre-clinical Models

Translational research is the process of "translating" findings from basic scientific research into practical applications, such as new therapies. For this compound, a clear path for translational research would involve moving from initial laboratory findings (in vitro) to studies in living organisms (in vivo), specifically in pre-clinical animal models.

The initial phase would involve robust in vitro characterization, including determining its potency (e.g., IC50 or EC50 values) in relevant cell-based assays and confirming its on-target activity. Following this, pharmacokinetic studies would be essential to understand how the compound is absorbed, distributed, metabolized, and excreted (ADME) in animal models. This information is crucial for designing effective dosing regimens for in vivo efficacy studies.

The ultimate goal of this translational pipeline would be to evaluate the therapeutic potential of this compound in animal models of disease. This would involve administering the compound to diseased animals and monitoring for therapeutic effects, such as tumor shrinkage in a cancer model or reduction of pathogen load in an infectious disease model.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[2-(1H-benzimidazol-2-yl)ethyl]-4-bromobenzamide, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step organic reactions, starting with the coupling of benzimidazole precursors to a bromobenzamide moiety. Key steps include:

  • Microwave-assisted synthesis for accelerated reaction rates and improved yields, as demonstrated for structurally similar benzimidazole derivatives .
  • One-pot multicomponent reactions to reduce purification steps and enhance efficiency .
  • Optimization of temperature (e.g., reflux at 100°C) and solvent choice (e.g., methanol for recrystallization) to maximize purity .
    Critical parameters include pH control during amide bond formation and stoichiometric ratios of reactants. For example, intermediates like 2-(1H-benzimidazol-2-yl)ethylamine must be synthesized under anhydrous conditions to avoid hydrolysis .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm the connectivity of the benzimidazole and bromobenzamide groups. Aromatic protons in the benzimidazole ring typically resonate between δ 7.2–8.5 ppm .
  • Infrared Spectroscopy (IR): Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3400 cm⁻¹ (N-H stretch) validate functional groups .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+ at m/z 356.04 for C₁₆H₁₃BrN₃O) .
  • Single-Crystal X-ray Diffraction: Resolves dihedral angles between aromatic subunits (e.g., 7.35° between benzimidazole and acetate groups) and hydrogen-bonding networks critical for stability .

Advanced: How do crystal packing and hydrogen-bonding patterns influence the compound’s physicochemical properties?

Answer:
Crystal structure analyses reveal:

  • Intermolecular Hydrogen Bonds: N-H···O and C-H···O interactions form chains along the b-axis, enhancing thermal stability .
  • Torsional Angles: Dihedral angles (e.g., 18.23° between nitrophenyl and benzimidazole groups) impact molecular planarity and solubility .
  • Graph Set Analysis: Etter’s formalism classifies hydrogen-bonding motifs (e.g., R₂²(8) rings) to predict packing efficiency and polymorphism risks .
    These insights guide formulation strategies, such as co-crystallization with solubility-enhancing agents.

Advanced: What experimental models are used to evaluate biological activity, and how do results compare to existing therapies?

Answer:

  • In Vitro Assays: Enzyme inhibition studies (e.g., against Mycobacterium tuberculosis enoyl-ACP reductase) quantify IC₅₀ values. Competitive binding assays using fluorescence anisotropy assess target affinity .
  • In Vivo Models: Wistar rat models (150–200 g) evaluate anticonvulsant activity via maximal electroshock (MES) and pentylenetetrazole (PTZ) tests. Dose-response curves are compared to phenytoin, with ED₅₀ values indicating relative potency .
  • Contradiction Resolution: Discrepancies in activity data (e.g., varying IC₅₀ across studies) are addressed by standardizing assay protocols (e.g., ATP concentration in kinase assays) and verifying compound purity via HPLC .

Advanced: How can computational methods predict target interactions and guide structural optimization?

Answer:

  • Molecular Docking: Software like AutoDock Vina simulates binding to targets (e.g., tubulin or topoisomerase II). Docking scores correlate with experimental IC₅₀ values for benzimidazole derivatives .
  • QSAR Models: 2D/3D descriptors (e.g., logP, polar surface area) predict ADMET properties. For example, halogen substitution (e.g., Br at the para position) enhances membrane permeability .
  • MD Simulations: Trajectories (50–100 ns) assess binding stability; RMSD values <2.0 Å indicate robust target engagement .

Advanced: What strategies resolve contradictions in biological data across studies of benzimidazole derivatives?

Answer:

  • Structural Analog Comparison: Contrast activity of this compound with chlorine-substituted analogs to isolate electronic effects .
  • Meta-Analysis: Pool data from multiple studies to identify outliers. For example, inconsistent anti-inflammatory results may arise from varying LPS concentrations in macrophage assays .
  • Orthogonal Assays: Validate apoptosis induction (via caspase-3 activation) alongside cytotoxicity assays (MTT) to confirm mechanism-specific activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.